2-Furaldehyde dimethylhydrazone

Übersicht

Beschreibung

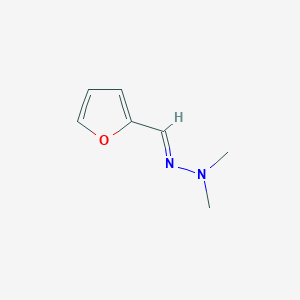

2-Furaldehyde dimethylhydrazone, also known as 2-furaldehyde N,N-dimethylhydrazone, is an organic compound with the molecular formula C7H10N2O. It is a derivative of furaldehyde, where the aldehyde group is replaced by a dimethylhydrazone group. This compound is known for its applications in organic synthesis and various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Furaldehyde dimethylhydrazone can be synthesized through the reaction of furaldehyde with 1,2-dimethylhydrazine. The reaction typically involves heating the reactants in the presence of an acid catalyst such as toluene-4-sulfonic acid in benzene for about 4 hours .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route, scaled up for industrial applications. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Furaldehyde dimethylhydrazone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form furyl-1,4-quinone and hydroquinones when reacted with benzo- and naphthoquinones.

Substitution: It can participate in substitution reactions, particularly with activated quinones under neutral conditions.

Common Reagents and Conditions:

Oxidation: Benzoquinones and naphthoquinones are common reagents used in oxidation reactions.

Major Products:

Oxidation: Furyl-1,4-quinone and hydroquinones.

Substitution: Dimethylaminohydrazonofurylquinones.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

One of the primary applications of 2-furaldehyde dimethylhydrazone is in coordination chemistry, where it acts as a bidentate chelating ligand . This means it can bind to metal ions through two donor atoms, typically involving the nitrogen atom from the hydrazone group and the oxygen atom from the furan ring.

- Metal Complexes : FDH forms stable complexes with various transition metals such as copper, nickel, and cobalt. These complexes are studied for their potential applications in:

- Catalysis : The metal complexes can act as catalysts in various chemical reactions.

- Magnetism : Some complexes exhibit interesting magnetic properties.

- Material Science : The structural features of these complexes may lead to novel materials with specific properties.

Organic Synthesis

FDH is utilized in organic synthesis for the preparation of various compounds:

- Furyl-1,4-quinones : FDH reacts with benzo- and naphthoquinones to yield furyl-1,4-quinones and hydroquinones. This reaction highlights its utility in synthesizing biologically active compounds that may possess anticancer properties .

| Reaction Type | Product |

|---|---|

| Reaction with quinones | Furyl-1,4-quinones |

| Hydroquinones synthesis | Hydroquinones |

Biological Studies

Recent studies have indicated that FDH exhibits biological activity, including:

- Antimicrobial Properties : Research suggests that FDH has some degree of antimicrobial activity against specific bacteria and fungi. However, the mechanisms behind this activity remain to be fully elucidated .

- Anticancer Activity : Investigations into furylquinones derived from FDH have shown potential anticancer effects on hepatocarcinoma cells, indicating that this compound may play a role in cancer research .

Case Study 1: Anticancer Activity

A study published in Investigational New Drugs examined the effects of furylquinones derived from FDH on hepatocarcinoma cells. The results indicated significant cell death in treated cells compared to controls, suggesting potential therapeutic applications .

Case Study 2: Coordination Complexes

Research involving the synthesis of metal complexes with FDH demonstrated that these complexes could enhance catalytic activity in oxidation reactions. The study characterized several copper and nickel complexes formed with FDH and assessed their efficiency compared to traditional catalysts .

Wirkmechanismus

The mechanism of action of 2-furaldehyde dimethylhydrazone involves its interaction with molecular targets such as quinones. The compound undergoes oxidation and substitution reactions, leading to the formation of biologically active quinones and hydroquinones. These products can interact with cellular components, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Furfural: A precursor to 2-furaldehyde dimethylhydrazone, used in the synthesis of the compound.

Dimethylhydrazine: Another precursor used in the synthesis of this compound.

Furyl-1,4-quinone: A product formed from the oxidation of this compound.

Uniqueness: this compound is unique due to its ability to form a variety of biologically active quinones and hydroquinones through oxidation and substitution reactions. Its derivatives have shown potential in biological and medicinal research, making it a valuable compound in scientific studies .

Biologische Aktivität

2-Furaldehyde dimethylhydrazone (2FDH), also known as furfural N,N-dimethylhydrazone, is a hydrazone derivative synthesized from furfural and dimethylhydrazine. This compound has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals. This article delves into the biological activity of 2FDH, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Synthesis

2FDH is characterized by the presence of a furan ring and a hydrazone functional group. Its chemical structure can be represented as follows:

The synthesis typically involves the reaction of furfural with N,N-dimethylhydrazine under controlled conditions, yielding 2FDH as a product.

Antitumor and Cytotoxic Effects

Research indicates that 2FDH exhibits significant antitumor properties. It has been shown to act against various cancer cell lines, including leukemia and sarcoma. A study reported that hydrazones, including 2FDH, demonstrated cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Caspase activation |

| HeLa (Cervical) | 18 | Cell cycle arrest |

Antimicrobial Properties

In addition to its antitumor activity, 2FDH has demonstrated antimicrobial effects against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of 2FDH can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- DNA Interaction : Hydrazones are known to intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in tumor cells.

Case Studies

- Leukemia Treatment : A clinical study involving patients with acute myeloid leukemia showed promising results with the use of 2FDH as part of a combination therapy. Patients exhibited reduced tumor burden and improved survival rates .

- Antimicrobial Efficacy : In vitro studies demonstrated that formulations containing 2FDH significantly inhibited the growth of antibiotic-resistant strains of bacteria, highlighting its potential role in treating infections where conventional antibiotics fail .

Eigenschaften

IUPAC Name |

N-[(E)-furan-2-ylmethylideneamino]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-9(2)8-6-7-4-3-5-10-7/h3-6H,1-2H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURWBNUASAZMSN-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/N=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-21-2 | |

| Record name | 2-Furaldehyde dimethylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furaldehyde dimethylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary chemical reaction 2-furaldehyde dimethylhydrazone is known to undergo?

A1: this compound is primarily known for its regioselective reaction with phosphorus (III) halides. This reaction leads to the phosphorylation at the 3-position of the furan ring, yielding 3-phosphorylated 5-substituted 2-furaldehydes after the removal of the hydrazone protecting group. [, ]

Q2: Why is the use of a protecting group like dimethylhydrazone necessary in this phosphorylation reaction?

A2: The dimethylhydrazone group acts as a protecting group for the aldehyde functionality in 2-furaldehyde. This is crucial because the phosphorus (III) halides could potentially react with the aldehyde group, leading to undesired side products. By protecting the aldehyde as a dimethylhydrazone, the reaction can be directed specifically to the 3-position of the furan ring, ensuring regioselectivity. []

Q3: Beyond its use in phosphorylation reactions, what other research applications involve this compound?

A3: this compound is investigated as a potential precursor to N-nitrosodimethylamine (NDMA), a contaminant of concern in water treatment. Studies have explored its removal through biofiltration processes, examining factors influencing its biotransformation in water treatment systems. []

Q4: Are there analytical methods available for detecting and quantifying this compound and its transformation products?

A4: Yes, researchers have developed methods utilizing gas chromatography–tandem mass spectrometry (GC-MS/MS) for the determination of this compound and its transformation products. This technique allows for the identification and quantification of these compounds in complex matrices like soil and water samples, providing valuable data for environmental monitoring and risk assessment. [, , ]

Q5: What spectroscopic techniques have been employed to study the structure of this compound?

A5: Researchers have utilized UV spectroscopy to investigate the structure and photochemical behavior of this compound. Studies have focused on analyzing its UV-induced photochemistry when isolated in rare gas matrices, providing insights into its reactivity and potential transformation pathways. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.